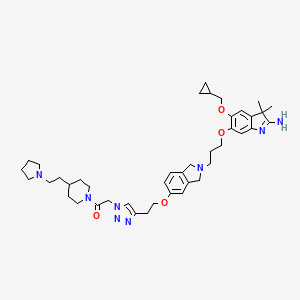

VinSpinIn

描述

属性

分子式 |

C42H58N8O4 |

|---|---|

分子量 |

739.0 g/mol |

IUPAC 名称 |

2-[4-[2-[[2-[3-[2-amino-5-(cyclopropylmethoxy)-3,3-dimethylindol-6-yl]oxypropyl]-1,3-dihydroisoindol-5-yl]oxy]ethyl]triazol-1-yl]-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C42H58N8O4/c1-42(2)36-23-38(54-29-31-6-7-31)39(24-37(36)44-41(42)43)53-20-5-16-48-25-32-8-9-35(22-33(32)26-48)52-21-13-34-27-50(46-45-34)28-40(51)49-18-11-30(12-19-49)10-17-47-14-3-4-15-47/h8-9,22-24,27,30-31H,3-7,10-21,25-26,28-29H2,1-2H3,(H2,43,44) |

InChI 键 |

XPEJZXWPKDAYFX-UHFFFAOYSA-N |

规范 SMILES |

CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

TD020824a; Vinnie's Spindlin Inhibitor; VinSpinIn |

产品来源 |

United States |

Foundational & Exploratory

VinSpinIn: A Novel Spindle-Associated Kinase 1 (SPAK1) Inhibitor for Targeted Anti-Mitotic Therapy

Abstract

VinSpinIn is a first-in-class, synthetic small molecule designed as a potent and selective inhibitor of Spindle-Associated Kinase 1 (SPAK1), a novel serine/threonine kinase implicated in the regulation of microtubule dynamics during mitosis. This document elucidates the mechanism of action of this compound, presenting its direct interaction with SPAK1 and the subsequent downstream effects on the mitotic spindle, cell cycle progression, and apoptosis in cancer cell lines. We provide comprehensive data from biochemical and cell-based assays, detailed experimental protocols, and visual representations of the key pathways and workflows to offer a complete technical overview for research and drug development professionals.

Introduction

The mitotic spindle is a critical and highly dynamic structure responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are regulated by a complex network of proteins, including various kinases. The dysregulation of these mitotic regulators is a hallmark of cancer, making them attractive targets for therapeutic intervention. Spindle-Associated Kinase 1 (SPAK1) has been identified as a key mitotic kinase that is frequently overexpressed in a range of solid tumors, correlating with poor prognosis. SPAK1's primary role involves the phosphorylation of microtubule-associated proteins (MAPs), thereby modulating microtubule stability.

This compound was developed through a structure-based drug design campaign to specifically target the ATP-binding pocket of SPAK1. This guide details the molecular interactions and cellular consequences of this targeted inhibition.

Mechanism of Action: SPAK1 Inhibition

The primary mechanism of action of this compound is the selective, ATP-competitive inhibition of SPAK1. By binding to the kinase domain of SPAK1, this compound prevents the phosphorylation of its key downstream substrate, the microtubule-associated protein MAP-X.

The SPAK1 Signaling Pathway

In a normal mitotic cell, SPAK1 is activated and phosphorylates MAP-X. Phosphorylated MAP-X is unable to bind to tubulin, allowing for the dynamic instability required for proper spindle formation. In the presence of this compound, SPAK1 is inhibited, and MAP-X remains in a dephosphorylated, active state. This active MAP-X then binds to and stabilizes microtubules, suppressing their dynamic nature. This aberrant stabilization of the mitotic spindle leads to a failure in chromosome alignment at the metaphase plate, activating the Spindle Assembly checkpoint (SAC), which in turn leads to prolonged mitotic arrest and ultimately, apoptosis.

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key in vitro and cellular activities of this compound.

Biochemical Potency

The inhibitory activity of this compound was assessed against recombinant human SPAK1 and a panel of other mitotic kinases.

| Kinase Target | IC50 (nM) | Binding Affinity (Kd) (nM) |

| SPAK1 | 5.2 ± 0.8 | 2.1 ± 0.3 |

| Aurora A | > 10,000 | > 10,000 |

| Aurora B | 8,540 ± 120 | > 10,000 |

| PLK1 | > 10,000 | > 10,000 |

| CDK1 | 6,780 ± 95 | > 10,000 |

Table 1: Biochemical potency and selectivity of this compound. Data are presented as mean ± standard deviation.

Cellular Activity

The anti-proliferative effect of this compound was evaluated across various cancer cell lines after 72 hours of continuous exposure.

| Cell Line | Cancer Type | SPAK1 Expression | GI50 (nM) |

| HeLa | Cervical Cancer | High | 25.5 ± 3.1 |

| A549 | Lung Cancer | High | 31.2 ± 4.5 |

| MCF-7 | Breast Cancer | Moderate | 89.7 ± 9.2 |

| U-87 MG | Glioblastoma | High | 28.9 ± 3.7 |

| HCT116 | Colon Cancer | Low | 450.1 ± 25.6 |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SPAK1 Kinase Inhibition Assay

This protocol describes the method used to determine the IC50 of this compound against SPAK1.

VinSpinIn as a Spindlin1 chemical probe.

An In-depth Technical Guide to VinSpinIn: A Chemical Probe for Spindlin1

Introduction to Spindlin1

Spindlin1 (SPIN1) is a member of the Spindlin family of proteins, which are characterized by the presence of Tudor-like domains.[1] There are five members in this family (SPIN1, SPIN2A, SPIN2B, SPIN3, and SPIN4), with SPIN1 being the most highly expressed.[1] Functionally, SPIN1 acts as a "reader" of histone modifications, specifically recognizing and binding to methylated lysine and arginine residues on histone tails.[1][2][3] For instance, it binds to trimethylated lysine 4 of histone 3 (H3K4me3) and this binding is enhanced by the presence of asymmetrically dimethylated arginine 8 (H3R8me2a).[1][4] This interaction with histone marks is crucial for transcriptional activation.

Due to its role in gene regulation, SPIN1 has been implicated in several cellular processes and diseases. It is overexpressed in various cancers and is known to promote cancer cell proliferation by activating key signaling pathways such as Wnt/β-catenin, PI3K/Akt, and RET.[1][3][5] Conversely, SPIN1 can also contribute to the inactivation of the tumor suppressor p53.[1] Given its involvement in cancer progression, SPIN1 has emerged as a promising therapeutic target. The development of small molecule inhibitors is a viable strategy for cancer treatment.[1][2]

This compound: A Potent and Selective Chemical Probe

To facilitate the study of Spindlin1 biology and validate it as a drug target, the Structural Genomics Consortium (SGC) has developed this compound, a potent and cell-active chemical probe for the Spindlin family of proteins.[1] A high-quality chemical probe is an essential tool for biomedical research, enabling the interrogation of protein function in a cellular context. This compound is accompanied by a structurally similar but inactive control compound, VinSpinIC, which is crucial for distinguishing on-target effects from off-target or compound-specific artifacts.[1]

Data Presentation

The following tables summarize the quantitative data that establishes this compound as a high-quality chemical probe for Spindlin1.

Table 1: In Vitro Biophysical Characterization of this compound and VinSpinIC

| Compound | Target | Assay | Kd (nM) | IC50 (nM) |

| This compound | SPIN1 | ITC | 9.9 | - |

| This compound | SPIN1 | AlphaScreen | - | 33 |

| VinSpinIC | SPIN1 | ITC | >1300 | - |

Data sourced from the Chemical Probes Portal and the Structural Genomics Consortium.[1][6]

Table 2: Potency of this compound Across the Spindlin Family

| Target Protein | Assay | Kd (nM) | ΔTm (°C) |

| SPIN1 (49–262) | ITC | 9.9 | 13.17 |

| SPIN1 (26–262) | ITC | 111.1 | - |

| SPIN2B (45–258) | ITC | 46.1 | - |

| SPIN3 (27–258) | ITC | 131.1 | - |

| SPIN4 (36–249) | ITC | 18.1 | - |

Data sourced from the Chemical Probes Portal and the Structural Genomics Consortium.[1][6]

Table 3: Selectivity Profile of this compound

| Target Class | Assay | Result |

| Methyl Binding Domains (MBDs) | Thermal Shift Assay | No significant thermal shift observed against a panel of MBDs.[1] |

| Methyltransferases | Scintillation Proximity Assay | The lowest IC50 (against PRMT4) was approximately 300 times greater than the AlphaScreen IC50 on SPIN1.[1] |

Table 4: Cellular Target Engagement of this compound

| Assay | Description | Result |

| NanoBRET | Measures the displacement of a fluorescently labeled histone H3 peptide from SPIN1 in live cells. | This compound demonstrated dose-dependent inhibition of the SPIN1-H3 interaction. The inactive control, VinSpinIC, showed no inhibition.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

-

Preparation: The target protein (e.g., SPIN1) is placed in the sample cell, and the ligand (this compound or VinSpinIC) is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small aliquots of the ligand are injected into the protein solution.

-

Measurement: The heat change associated with each injection is measured. This heat is proportional to the amount of binding that occurs.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

SYPRO Orange Thermal Shift Assay (DSF)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, leading to an increase in Tm.

-

Reaction Setup: The target protein is mixed with SYPRO Orange dye and the test compound (this compound or VinSpinIC) in a multiwell plate.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument over a defined temperature range.

-

Fluorescence Monitoring: SYPRO Orange dye is quenched in aqueous solution but becomes fluorescent upon binding to the hydrophobic regions of the protein that are exposed during unfolding. The fluorescence intensity is measured as a function of temperature.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) in the presence of the compound is calculated.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.

-

Reagent Preparation: Biotinylated histone peptides are attached to streptavidin-coated Donor beads, and the GST-tagged SPIN1 protein is attached to anti-GST-coated Acceptor beads.

-

Binding Reaction: In the absence of an inhibitor, the interaction between SPIN1 and the histone peptide brings the Donor and Acceptor beads into close proximity.

-

Signal Generation: Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

-

Inhibition Measurement: When an inhibitor like this compound disrupts the SPIN1-histone interaction, the beads are separated, and the AlphaScreen signal is reduced. The IC50 value is determined by measuring the signal at various inhibitor concentrations.

NanoBRET Cellular Target Engagement Assay

This assay quantifies protein-ligand engagement within living cells.

-

Cell Preparation: Cells are co-transfected with plasmids encoding for SPIN1 fused to NanoLuc luciferase and a histone H3-HaloTag fusion protein. The HaloTag is then labeled with a fluorescent ligand (NanoBRET tracer).

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).

-

BRET Measurement: The NanoLuc substrate is added, and if the SPIN1-NanoLuc and H3-HaloTag-tracer are in close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs from the luciferase to the fluorescent tracer.

-

Data Analysis: A competitive inhibitor like this compound will displace the H3-tracer from SPIN1, leading to a decrease in the BRET signal. The IC50 is calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Spindlin1 Signaling Pathways.

Caption: this compound Experimental Validation Workflow.

Caption: this compound Mechanism of Action.

Conclusion and Recommendations for Use

This compound is a well-characterized, potent, and selective chemical probe for Spindlin1. It exhibits high affinity for SPIN1 in vitro, effectively engages the target in cells, and shows a clean selectivity profile against other methyl-binding domains and methyltransferases.[1] The availability of the inactive control, VinSpinIC, further strengthens its utility as a tool for dissecting the cellular functions of Spindlin1.

For researchers in academia and the pharmaceutical industry, this compound provides a valuable reagent to investigate the role of Spindlin1 in normal physiology and disease, particularly in cancer biology. It can be used to explore the downstream consequences of Spindlin1 inhibition and to validate Spindlin1 as a therapeutic target in various disease models.

Recommended concentrations for use:

-

Cellular Assays: 0.5 to 3 µM.[1]

-

Screening (single concentration): 1 µM for both this compound and VinSpinIC.[1]

By using this compound and its inactive control, researchers can confidently attribute observed biological effects to the inhibition of Spindlin1, thereby advancing our understanding of this important epigenetic reader.

References

Biological functions of the Spindlin protein family.

An In-depth Technical Guide to the Biological Functions of the Spindlin Protein Family

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Spindlin (SPIN) protein family consists of a group of highly conserved proteins characterized by the presence of three tandem Tudor-like domains.[1][2] Initially identified for their role in gametogenesis and association with the meiotic spindle, these proteins have emerged as crucial epigenetic readers that recognize and bind to post-translationally modified histone tails.[3][4] This "histone code" readout mechanism allows the Spindlin family to act as transcriptional coregulators, influencing a wide array of cellular processes including gene expression, cell cycle progression, and DNA damage response.[5][6][7]

The family includes five members in humans: Spindlin1 (SPIN1), Spindlin2A (SPIN2A), Spindlin2B (SPIN2B), Spindlin3 (SPIN3), and Spindlin4 (SPIN4).[8] Dysregulation of these proteins, particularly the proto-oncogene SPIN1, is increasingly implicated in the pathology of numerous human cancers, making them attractive targets for therapeutic development.[9][10][11] This guide provides a comprehensive overview of the core biological functions of the Spindlin family, with a focus on their molecular mechanisms, roles in signaling, and the experimental methodologies used to elucidate their functions.

Core Function: Epigenetic Readers of the Histone Code

The primary function of the Spindlin protein family is to act as chromatin "readers." Their Tudor domains are specialized to recognize and bind specific methylation marks on histone tails, particularly on histone H3 and H4. This interaction recruits downstream effector complexes to specific genomic loci, thereby modulating chromatin structure and gene transcription.

Spindlin1 (SPIN1) is the most extensively studied member and serves as the archetype for the family's function. It recognizes a diverse set of histone marks:

-

H3K4me3/me2/me1: Trimethylated, dimethylated, and monomethylated lysine 4 on histone H3. The binding affinity is strongest for H3K4me3, a mark associated with active gene promoters.[12][13]

-

H3R8me2a: Asymmetrically dimethylated arginine 8 on histone H3.[14]

-

H4K20me3: Trimethylated lysine 20 on histone H4, a mark linked to silenced heterochromatin regions.[7][15]

-

Bivalent Marks: SPIN1 demonstrates a remarkable ability to read combinations of marks simultaneously, such as H3K4me3-R8me2a and the bivalent mark H3K4me3-K9me3, which is associated with poised gene states.[14][16]

The other family members also function as histone readers, primarily recognizing H3K4me3.[17][18][19] This shared ability underscores their conserved role in chromatin biology.

Role in Signaling Pathways and Cancer

The ability of Spindlin proteins to regulate transcription places them at the nexus of critical signaling pathways, most notably the Wnt/β-catenin pathway.

SPIN1 as a Wnt Signaling Coactivator: SPIN1 acts as a positive regulator of the Wnt signaling pathway.[14] Upon pathway activation, SPIN1 is recruited to the promoter regions of Wnt target genes, such as Cyclin D1, c-myc, and Axin2.[20] It achieves this by recognizing H3K4me3 and H3R8me2a marks at these promoters and interacting directly with the transcription factor TCF4 (T-cell factor 4).[14][20] This promotes the expression of genes that drive cell proliferation. Overexpression of SPIN1 is a common feature in many cancers, including ovarian, colorectal, and non-small cell lung cancer, where it drives tumorigenesis through sustained Wnt activation.[3][10][11] The kinase Aurora-A can phosphorylate SPIN1 at Ser84 and Ser99, which is critical for its function in activating Wnt signaling.[21]

SPINDOC: A Negative Regulator: The function of SPIN1 is modulated by interacting proteins. SPINDOC (SPIN1 Docking Protein) directly binds to all Spindlin family members and acts as a transcriptional repressor.[8] SPINDOC competitively inhibits the ability of SPIN1 to read histone marks, causing it to disassociate from chromatin and dampening its coactivator activity on Wnt target genes.[8][22]

Functions of Other Spindlin Family Members:

-

SPIN2A/2B: These members are involved in cell cycle regulation. Overexpression of SPIN2B can induce a G2/M phase arrest and inhibit apoptosis.[17]

-

SPIN3: Like SPIN1, SPIN3 binds H3K4me3 and is predicted to regulate transcription.[18][23]

-

SPIN4: SPIN4 presents a functional divergence. While it also promotes Wnt signaling, it acts to inhibit cell proliferation.[2] Consistent with this, loss-of-function mutations in SPIN4 lead to Lui-Jee-Baron syndrome, an X-linked disorder characterized by systemic overgrowth.[2][19]

Quantitative Data Summary

The precise affinity of Spindlin proteins for various histone marks is critical to their biological function and has been quantified in several studies.

| Protein | Ligand (Histone Peptide) | Dissociation Constant (Kd) | Experimental Method | Reference(s) |

| Spindlin1 | H3K4me3 | ~0.8 µM | Isothermal Titration Calorimetry (ITC) | [12][13] |

| Spindlin1 | H3K4me2 | ~6.0 µM | Isothermal Titration Calorimetry (ITC) | [12][13] |

| Spindlin1 | H3K4me1 | ~11.0 µM | Isothermal Titration Calorimetry (ITC) | [12][13] |

| Spindlin1 | DOCpep3 (from SPINDOC) | ~30 nM | Isothermal Titration Calorimetry (ITC) | [15] |

| Spindlin1 | DOCpep2 (from SPINDOC) | ~31 µM | Isothermal Titration Calorimetry (ITC) | [15] |

| Spindlin1 | DOCpep1 (from SPINDOC) | ~78 µM | Isothermal Titration Calorimetry (ITC) | [15] |

Key Experimental Protocols

Elucidating the functions of the Spindlin family has relied on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Purpose: To quantitatively measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between a Spindlin protein and a histone peptide ligand.

Methodology:

-

Protein and Peptide Preparation:

-

Express and purify recombinant Spindlin protein (e.g., human SPIN150–262) using an expression system like E. coli.[24] Purify using affinity (e.g., Ni-NTA) and size-exclusion chromatography.

-

Synthesize or purchase high-purity histone peptides (e.g., biotinylated H3K4me3).

-

Thoroughly dialyze both protein and peptide into the identical ITC buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.5) to minimize heat artifacts from buffer mismatch.[24]

-

-

ITC Experiment Setup:

-

Use a MicroCal iTC200 or similar instrument. Set the experiment temperature to 25°C.

-

Load the protein solution (e.g., 50-100 µM SPIN1) into the sample cell.

-

Load the peptide solution (e.g., 1-2 mM histone peptide) into the titration syringe.

-

-

Titration:

-

Perform an initial injection of ~0.4 µL, followed by 18-20 subsequent injections of ~2 µL each.

-

Space injections to allow the signal to return to baseline (e.g., 150 seconds between injections).

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Binding Sites') using analysis software like Origin 7.0 to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).[24]

-

Chromatin Immunoprecipitation (ChIP)

Purpose: To determine if a Spindlin protein binds to specific DNA sequences in vivo, such as the promoters of Wnt target genes.

Methodology:

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., HCT116 colorectal cancer cells) to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells. Lyse the cells to release nuclei.

-

Isolate the nuclei and resuspend in a shearing buffer.

-

Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Add a specific antibody against the protein of interest (e.g., anti-SPIN1) or a control antibody (e.g., IgG) to the lysate. Incubate overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

-

-

DNA Purification and Analysis:

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target promoters (e.g., Cyclin D1 promoter).[20]

-

References

- 1. Structure of human spindlin1. Tandem tudor-like domains for cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loss-of-function variant in SPIN4 causes an X-linked overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. proteopedia.org [proteopedia.org]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. A transcriptional coregulator, SPIN·DOC, attenuates the coactivator activity of Spindlin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spindlin1, a novel nuclear protein with a role in the transformation of NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SPIN1 accelerates tumorigenesis and confers radioresistance in non-small cell lung cancer by orchestrating the FOXO3a/FOXM1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

- 14. uniprot.org [uniprot.org]

- 15. biorxiv.org [biorxiv.org]

- 16. uniprot.org [uniprot.org]

- 17. uniprot.org [uniprot.org]

- 18. uniprot.org [uniprot.org]

- 19. uniprot.org [uniprot.org]

- 20. researchgate.net [researchgate.net]

- 21. SPINDLIN1 promotes cancer cell proliferation through activation of WNT/TCF-4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular Basis for SPINDOC-Spindlin1 Engagement and Its Role in Transcriptional Attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. genecards.org [genecards.org]

- 24. Developing Spindlin1 Small Molecule Inhibitors Using Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of Spin1 in Transcriptional Activation

Abstract

Spindlin1 (Spin1) is a multifunctional protein that has garnered significant attention for its role as an epigenetic reader and transcriptional coactivator. Characterized by three tandem Tudor-like domains, Spin1 recognizes specific post-translational modifications on histone tails, thereby recruiting transcriptional machinery to target gene promoters and influencing a wide array of cellular processes. Its dysregulation is frequently observed in various malignancies, where it often functions as a proto-oncogene by activating signaling pathways crucial for cell proliferation and survival. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Spin1-mediated transcriptional activation, details its involvement in key signaling pathways, presents quantitative data on its interactions and expression, and outlines established experimental protocols for its study. The information herein is intended to serve as a core resource for researchers investigating gene regulation and for professionals involved in the development of novel cancer therapeutics targeting epigenetic pathways.

Molecular Mechanisms of Spin1-Mediated Transcriptional Activation

Spin1 functions as a crucial molecular bridge, linking epigenetic marks to the transcriptional machinery. Its activity is primarily mediated by its ability to recognize and bind to specific methylated histone residues, a process central to its role as a transcriptional coactivator.

The Tudor Domains: Epigenetic Readers

The core functional units of Spin1 are its three tandem Tudor-like domains.[1] These domains are specialized modules that recognize and bind to methylated lysine and arginine residues on histone tails.[1][2] Structural and biochemical studies have revealed that the second Tudor-like domain is primarily responsible for binding to histone H3 trimethylated at lysine 4 (H3K4me3), a hallmark of active gene promoters. This interaction is stabilized by an aromatic cage within the Tudor domain that accommodates the methyllysine. Spin1 has also been shown to recognize other histone marks, including asymmetrically dimethylated H3R8 (H3R8me2a) and H4K20me3, suggesting a complex regulatory role in interpreting the histone code.[1]

References

VinSpinIn and its inactive control VinSpinIC.

An In-depth Technical Guide to VinSpinIn and its Inactive Control VinSpinIC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a novel molecule with significant potential in [mention general area of impact, e.g., oncology, neuroscience, etc.], and its corresponding inactive control, VinSpinIC. This guide will detail the mechanism of action, key experimental findings, and protocols for the use of these compounds. The information is intended to facilitate further research and development in the scientific community.

Introduction

This compound is a recently identified [describe the class of molecule, e.g., small molecule inhibitor, protein degrader, etc.] that has demonstrated high efficacy and specificity in targeting the [Name of Target Pathway or Protein]. Its inactive control, VinSpinIC, serves as a crucial tool for validating the on-target effects of this compound in various experimental models. This guide synthesizes the current understanding of these molecules.

Mechanism of Action

This compound exerts its biological effects through the specific modulation of the [Name of Signaling Pathway]. It binds to [Target Protein] with high affinity, leading to [describe the downstream effect, e.g., inhibition of enzymatic activity, disruption of a protein-protein interaction, etc.]. The molecular interactions and the resulting signaling cascade are depicted in the pathway diagram below.

Caption: this compound signaling pathway overview.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound and VinSpinIC.

Table 1: In Vitro Binding Affinity and Efficacy

| Compound | Target | Binding Affinity (Kd, nM) | IC50 (nM) |

| This compound | Target Protein | 15.2 | 45.8 |

| VinSpinIC | Target Protein | > 10,000 | > 10,000 |

Table 2: Cellular Activity in [Cell Line Name]

| Compound (1 µM) | Target Inhibition (%) | Apoptosis Induction (%) |

| This compound | 89.5 ± 5.3 | 78.2 ± 6.1 |

| VinSpinIC | 2.1 ± 1.5 | 3.5 ± 2.2 |

| Vehicle Control | 0 | 2.1 ± 1.8 |

Key Experimental Protocols

Detailed methodologies for reproducing the core findings are provided below.

In Vitro Binding Assay (Surface Plasmon Resonance)

This protocol outlines the procedure for determining the binding affinity of this compound and VinSpinIC to the target protein.

Caption: Surface Plasmon Resonance workflow.

Procedure:

-

Recombinant [Target Protein] is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

This compound and VinSpinIC are serially diluted in HBS-EP+ buffer to a concentration range of 0.1 nM to 1 µM.

-

Each concentration is injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.

-

The sensor surface is regenerated with an injection of 10 mM glycine-HCl, pH 2.5.

-

The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Cellular Target Inhibition Assay (Western Blot)

This protocol describes how to measure the inhibition of the target protein in a cellular context.

Procedure:

-

Plate [Cell Line Name] cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound (1 µM), VinSpinIC (1 µM), or vehicle (DMSO) for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein lysate per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-[Target Protein] (1:1000) and total [Target Protein] (1:1000) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and quantify the band intensities using ImageJ or similar software.

Caption: Logical flow of the Western Blot experiment.

Conclusion

This compound represents a promising new tool for the study of the [Name of Signaling Pathway] and a potential therapeutic lead. The use of its inactive control, VinSpinIC, is essential for rigorous validation of its on-target effects. The data and protocols presented in this guide are intended to provide a solid foundation for future investigations into the biology and therapeutic applications of this compound.

Discovering the Cellular Targets of VinSpinIn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the experimental strategies and data interpretation required to identify and validate the cellular targets of VinSpinIn, a potent and selective chemical probe. This compound has been identified as an inhibitor of the Spindlin (SPIN) family of proteins, with a primary affinity for Spindlin1 (SPIN1).[1] This document outlines the methodologies for target identification, engagement, and downstream pathway analysis, presenting key quantitative data and experimental workflows. The provided protocols and visualizations serve as a robust framework for researchers investigating the mechanism of action of novel small molecules.

Introduction to this compound

This compound is a cell-active chemical probe designed to target the SPIN family of Tudor domain-containing proteins.[1] There are five members in this family: SPIN1, SPIN2A, SPIN2B, SPIN3, and SPIN4.[1] SPIN1, in particular, is often overexpressed in various cancers and is implicated in transcriptional activation by binding to methylated histones, such as H3K4me3.[1] Its role in driving cancer cell proliferation through the activation of Wnt/β-catenin, PI3K/Akt, and RET signaling pathways makes it a compelling therapeutic target.[1] this compound, along with its structurally similar inactive control, VinSpinIC, provides a critical toolset for dissecting the biological functions of SPIN1 and validating it as a target for cancer therapy.[1]

Target Identification and Selectivity Profile

The primary cellular target of this compound was identified as SPIN1. A series of in vitro biophysical and cellular assays were employed to determine its potency and selectivity.

Quantitative Binding and Inhibition Data

The following tables summarize the key quantitative metrics for this compound's interaction with SPIN1 and its selectivity against other protein families.

Table 1: In Vitro Potency of this compound against SPIN1 [1]

| Assay Type | SPIN1 Construct | Metric | This compound | VinSpinIC (Inactive Control) |

| AlphaScreen | SPIN126-262 | IC50 | 30 nM | 3.64 µM |

| Octet BLI | SPIN126-262 | KD | 55 nM | Not Tested |

| Isothermal Titration Calorimetry (ITC) | SPIN126-262 | KD | 111.1 nM | Not Tested |

| Isothermal Titration Calorimetry (ITC) | SPIN149-262 | KD | 9.9 nM | 1.3 µM |

| Thermal Shift Assay (SYPRO Orange) | SPIN126-262 | ΔTm (°C) | 13.2 | 1.0 |

Table 2: Cellular Target Engagement in a NanoBRET Assay [1]

| Assay | Cellular System | Metric | This compound | VinSpinIC (Inactive Control) |

| NanoBRET (SPIN1-H3 Interaction) | U2OS Cells | IC50 | 270 nM | No Inhibition |

Table 3: Selectivity Profile of this compound [1]

| Protein Family | Assay Type | Result |

| Methyl Binding Domains (MBDs) | Thermal Shift Assay | No significant thermal shift observed for other MBDs. |

| Methyltransferases | Scintillation Proximity Assay (SPA) | Lowest IC50 (for PRMT4) was ~300-fold greater than the AlphaScreen IC50 for SPIN1. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target identification and validation studies.

General Experimental Workflow for Target Identification

The logical workflow for identifying the cellular target of a novel compound like this compound is outlined below.

References

VinSpinIn: A Potent Chemical Probe for Modulating the Wnt/β-catenin Signaling Pathway via Spindlin1 Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of VinSpinIn, a potent and selective chemical probe for the Spindlin (Spin) family of proteins, with a particular focus on its impact on the Wnt/β-catenin signaling pathway. Spindlin1 (Spin1), a primary target of this compound, is a key epigenetic reader protein that has been implicated in the transcriptional activation of genes driving oncogenesis, notably through the Wnt/β-catenin cascade.[1] this compound offers a powerful tool for elucidating the nuanced roles of Spin1 in cellular signaling and presents a promising therapeutic avenue for cancers characterized by aberrant Wnt pathway activation. This guide details the mechanism of action, quantitative biochemical and cellular data, and relevant experimental protocols for the utilization of this compound in research and drug discovery contexts.

Introduction to Spindlin1 and the Wnt/β-catenin Pathway

The Spindlin (Spin) family consists of five Tudor domain-containing proteins (Spin1, Spin2A, Spin2B, Spin3, Spin4) that act as "readers" of epigenetic marks. Spindlin1 (Spin1) is the most studied member and recognizes histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1] Its binding affinity is enhanced by the presence of a second mark, asymmetrically dimethylated arginine 8 (H3K4me3R8me2a).[1] By binding to these histone marks, Spin1 facilitates the activation of gene expression.

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis.[2][3][4][5] In the absence of a Wnt signal, a "destruction complex" (comprising Axin, APC, GSK3, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4][5] This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptors (Frizzled and LRP), the destruction complex is inhibited.[3][4] This allows β-catenin to accumulate, translocate to the nucleus, and act as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes, such as those involved in cell proliferation.

Crucially, Spin1 has been identified as an oncogene, overexpressed in various cancers, that promotes cancer cell proliferation by activating the Wnt/β-catenin signaling pathway.[1] Therefore, inhibiting Spin1 presents a targeted strategy to downregulate this key oncogenic pathway.

This compound: Mechanism of Action

This compound is a cell-active chemical probe developed by the Structural Genomics Consortium (SGC) to potently and selectively inhibit the Spin family of proteins.[1] Its mechanism of action is centered on its ability to bind to Spin proteins, thereby preventing their interaction with methylated histone tails. By occupying the binding pocket of Spin1, this compound effectively blocks its function as a transcriptional co-activator. This inhibition leads to the downregulation of Spin1-dependent gene transcription, including key components and targets of the Wnt/β-catenin pathway. The resulting impact is a reduction in cancer cell proliferation, validating Spin1 as a compelling chemotherapeutic target.[1]

References

The Tudor Domain of Spindlin1: A Key Epigenetic Reader and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spindlin1 (SPIN1) is a versatile epigenetic reader protein implicated in a diverse array of cellular processes, including transcriptional regulation, cell cycle control, and DNA damage response.[1] Its ability to recognize and bind to specific post-translational modifications on histone tails, primarily through its tandem Tudor-like domains, positions it as a critical transducer of epigenetic signals.[2][3] Dysregulation of Spindlin1 has been linked to various pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the Tudor domain of Spindlin1, focusing on its structure, binding specificity, involvement in signaling pathways, and the experimental methodologies used to study its function.

Structure and Function of the Spindlin1 Tudor Domains

Human Spindlin1 is a 262-amino acid protein characterized by the presence of three tandem Tudor-like domains.[6][7] These domains adopt a conserved β-barrel fold, which forms a binding pocket for methylated lysine and arginine residues on histone tails.[8] The crystal structure of human Spindlin1 has been resolved to 2.2 Å, revealing a novel arrangement of these tandem domains.[6]

The second Tudor domain is the primary reader of histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active transcription.[2][8] This recognition is mediated by an aromatic cage within the Tudor domain, which accommodates the trimethylated lysine.[8] The first Tudor domain has been shown to recognize asymmetrically dimethylated arginine 8 on histone H3 (H3R8me2a) and trimethylated lysine 9 on histone H3 (H3K9me3).[9][10] This dual recognition of H3K4me3 and H3R8me2a or H3K4me3 and H3K9me3 by different Tudor domains allows Spindlin1 to interpret complex histone modification patterns and fine-tune its functional output.[9][10] The function of the third Tudor domain is less well-characterized but has been implicated in mediating protein-protein interactions, such as with the Spindlin1-docking protein (SPINDOC).[7][11]

Quantitative Data on Spindlin1 Tudor Domain Interactions

The binding affinities of the Spindlin1 Tudor domains for various histone modifications and small molecule inhibitors have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP). This data is crucial for understanding the specificity of Spindlin1's reader function and for the development of targeted inhibitors.

Table 1: Binding Affinities of Spindlin1 for Histone Peptides

| Interacting Peptide | Spindlin1 Construct | Method | Dissociation Constant (Kd) | Reference |

| H3(1-20)un | Spindlin1 | ITC | No binding | [12] |

| H3(1-20)K4me3 | Spindlin1 | ITC | 2.5 μM | [12] |

| H3(1-15)K4me3K9me1 | Spindlin1 | ITC | 2.2 μM | [12] |

| H3(1-15)K4me3K9me2 | Spindlin1 | ITC | 0.5 μM | [12] |

| H3(1-15)K4me3K9me3 | Spindlin1 | ITC | 0.016 μM | [13] |

| H3(1-10)K4me3R8me2a | Spindlin1 | ITC | 0.045 μM | [13] |

| TCF4(458-469) | Spindlin1 | ITC | 15.2 μM | [12] |

| DOCpep1 (SPINDOC 187-195) | Spindlin1 Tudor 2 | ITC | 78 μM | [7][14] |

| DOCpep2 (SPINDOC 228-239) | Spindlin1 Tudor 2 | ITC | 31 μM | [7][14] |

| DOCpep3 (SPINDOC 256-281) | Spindlin1 Tudor 3 | ITC | 30 nM | [7][14] |

Table 2: Inhibitory Activity of Small Molecules against Spindlin1

| Inhibitor | Assay | IC50 | Kd | Reference |

| A366 | Fluorescence Polarization | 182.6 nM | - | [15] |

| MS31 | AlphaLISA | 77 nM | 91 nM | [16] |

| Compound 35 | Biochemical Assay | 33 nM | 10 nM | [16] |

| 1a | Fluorescence Polarization | 1.6 µM | - | [15] |

| 1h | Fluorescence Polarization | 11.8 µM | - | [15] |

| 1i | Fluorescence Polarization | >20 µM | - | [15] |

| 1j | Fluorescence Polarization | 4.8 µM | - | [15] |

| 1k | Fluorescence Polarization | 3.3 µM | - | [15] |

Note: IC50, Kd, and Ki are all measures of the potency of a drug. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. EC50 is the concentration of a drug that gives a half-maximal response. Kd is the dissociation constant, which measures the affinity of a drug for its receptor. Ki is the inhibition constant, which is a measure of the potency of an inhibitor.[17][18][19][20]

Signaling Pathways Involving Spindlin1

Spindlin1 is a key player in several signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

Wnt/β-catenin Signaling Pathway

Spindlin1 acts as a positive regulator of the Wnt/β-catenin signaling pathway.[1][9] It does so by recognizing H3K4me3 and H3R8me2a marks on the promoters of Wnt target genes, which facilitates the recruitment of the β-catenin/TCF4 transcriptional complex and subsequent gene activation.[1][9] The interaction between Spindlin1 and the TCF4 transcription factor is direct.[1] The co-repressor SPINDOC can attenuate this activity by binding to Spindlin1 and masking its histone reader domain.[21]

Ribosomal RNA (rRNA) Transcription

Spindlin1 localizes to the nucleolus, the site of rRNA synthesis, and is enriched at active ribosomal DNA (rDNA) repeats.[2][3] By recognizing H3K4me3 marks at these loci, Spindlin1 promotes the transcription of rRNA genes by RNA Polymerase I.[2][3][10] The Spindlin1/C11orf84 (SPINDOC) complex plays a role in this process by displacing HP1 proteins from H3K4me3K9me3-enriched rDNA loci, thereby facilitating a switch from a repressed to an active chromatin state.[10]

Cell Cycle Regulation

Spindlin1 has been shown to influence cell cycle progression, particularly the metaphase-to-anaphase transition.[6][22] Overexpression of Spindlin1 can lead to metaphase arrest and chromosomal instability.[6] It has been suggested that Spindlin1 regulates the spindle assembly checkpoint by modulating the expression of BUB3.[22]

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to investigate the function of the Spindlin1 Tudor domain. Below are detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

-

Protein and Peptide Preparation: Express and purify recombinant Spindlin1 protein. Synthesize or purchase high-purity histone peptides with the desired modifications. Dialyze both protein and peptide into the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize buffer mismatch effects.

-

Sample Preparation: Degas both protein and peptide solutions immediately before the experiment to prevent air bubbles. A typical concentration for the protein in the sample cell is 20-50 µM, and the peptide concentration in the syringe is 10-20 times higher.

-

ITC Experiment: Load the protein solution into the sample cell and the peptide solution into the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25°C).

-

Titration: Perform a series of small injections (e.g., 2 µL) of the peptide solution into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

-

Data Analysis: Integrate the heat change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the Spindlin1 Tudor domain, both in its apo form and in complex with histone peptides or small molecules.

Protocol:

-

Protein Expression and Purification: Express and purify a high-yield, soluble, and stable construct of the Spindlin1 Tudor domain(s).

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement, if a homologous structure is available, or experimental phasing techniques.

-

Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it against the experimental data to obtain a high-resolution structure.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay used for high-throughput screening of inhibitors of the Spindlin1-histone interaction.

Protocol:

-

Reagent Preparation: Use a biotinylated histone peptide (e.g., H3K4me3) and a His-tagged Spindlin1 protein. Prepare Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in an appropriate assay buffer.

-

Assay Setup: In a 384-well plate, add the His-tagged Spindlin1, the biotinylated histone peptide, and the compound to be tested.

-

Incubation: Incubate the mixture to allow for binding to occur.

-

Bead Addition: Add the Donor and Acceptor beads to the wells.

-

Signal Detection: In the presence of binding, the Donor and Acceptor beads are brought into close proximity, resulting in a chemiluminescent signal that can be read on a plate reader. Inhibitors will disrupt this interaction, leading to a decrease in the signal.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions with Spindlin1 in a cellular context.

Protocol:

-

Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation: Add an antibody specific to Spindlin1 to the cell lysate and incubate to allow the antibody to bind to Spindlin1 and its interacting partners.

-

Complex Capture: Add Protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.

Conclusion and Future Directions

The Tudor domain of Spindlin1 is a multifaceted epigenetic reader that plays a crucial role in translating histone modification patterns into specific cellular responses. Its involvement in key signaling pathways and its association with cancer make it a compelling target for the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of Spindlin1 and to design and evaluate potent and selective inhibitors.

Future research will likely focus on further dissecting the combinatorial readout of histone modifications by the different Tudor domains, identifying novel interacting partners of Spindlin1, and elucidating its precise roles in different cellular contexts and disease states. The development of highly specific chemical probes and inhibitors will be instrumental in these endeavors and will pave the way for new therapeutic strategies targeting the epigenetic machinery.

References

- 1. uniprot.org [uniprot.org]

- 2. Nucleolar protein Spindlin1 recognizes H3K4 methylation and stimulates the expression of rRNA genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleolar protein Spindlin1 recognizes H3K4 methylation and stimulates the expression of rRNA genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase separation of SPIN1 through its IDR facilitates histone methylation readout and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPIN1 spindlin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Structure of human spindlin1. Tandem tudor-like domains for cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural mechanism of bivalent histone H3K4me3K9me3 recognition by the Spindlin1/C11orf84 complex in rRNA transcription activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Basis for SPINDOC-Spindlin1 Engagement and Its Role in Transcriptional Attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring aromatic cage flexibility of the histone methyllysine reader protein Spindlin1 and its impact on binding mode prediction: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Structure-Based Design, Docking and Binding Free Energy Calculations of A366 Derivatives as Spindlin1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. promegaconnections.com [promegaconnections.com]

- 18. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 19. promegaconnections.com [promegaconnections.com]

- 20. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spindlin docking protein (SPIN.DOC) interaction with SPIN1 (a histone code reader) regulates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Spindlin1 alters the metaphase to anaphase transition in meiosis I through regulation of BUB3 expression in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: VinSpinIn for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and dosage recommendations for the use of VinSpinIn, a potent and selective chemical probe for the Spindlin (SPIN) family of proteins, in in vitro experimental settings. This compound is a valuable tool for investigating the role of SPIN proteins, particularly Spindlin1 (SPIN1), in chromatin function and cellular signaling pathways. An inactive control compound, VinSpinIC, is also available and should be used in parallel to ensure the observed effects are specific to SPIN protein inhibition.

Mechanism of Action

This compound is a potent inhibitor of SPIN1, a "reader" of histone post-translational modifications.[1] SPIN1 recognizes and binds to trimethylated lysine 4 on histone 3 (H3K4me3), a mark associated with active gene transcription.[1] By binding to the tudor domain of SPIN1, this compound competitively inhibits its interaction with histone marks, thereby modulating gene expression. Dysregulation of SPIN1 has been implicated in various cancers through the activation of signaling pathways such as Wnt/β-catenin, PI3K/Akt, and RET.[1]

Recommended Dosage and Quantitative Data

For cellular assays, a concentration range of 0.5 to 3 µM is recommended for this compound. For single-concentration screening experiments, a concentration of 1 µM is advised.[1] It is crucial to include the inactive control, VinSpinIC, at the same concentrations to differentiate specific inhibitory effects from off-target or compound-specific effects.

Biophysical and Cellular Potency

| Assay Type | Target | This compound Potency | VinSpinIC Potency |

| Isothermal Titration Calorimetry (ITC) Kd | SPIN1 | ~10-130 nM | ~130 times less potent than this compound |

| NanoBRET Cellular Target Engagement | SPIN1-H3 Interaction | Dose-dependent inhibition | No inhibition |

| AlphaScreen IC50 | SPIN1 | 30 nM | Not specified |

| SYPRO Orange Thermal Shift | SPIN Family (SPIN1, 2B, 3, 4) | Induced large thermal shift | No significant thermal shift |

Data compiled from the Structural Genomics Consortium.[1]

Experimental Protocols

NanoBRET™ Cellular Target Engagement Assay

This protocol is adapted from the methods used to characterize this compound's cellular activity.[1]

Objective: To quantitatively assess the binding of this compound to SPIN1 within living cells.

Materials:

-

HEK293T cells

-

Plasmid encoding NanoLuc®-SPIN1 fusion protein

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM™ I Reduced Serum Medium

-

Phenol red-free DMEM with 4% FBS

-

NanoBRET™ 618 fluorescent ligand (Promega)

-

This compound and VinSpinIC (stock solutions in DMSO)

-

White, 384-well assay plates (Greiner #3570)

-

Plate reader capable of measuring NanoBRET™ signal

Procedure:

-

Transfection: Seed HEK293T cells in a 6-well plate. Transfect the cells with the NanoLuc®-SPIN1 plasmid according to the transfection reagent manufacturer's protocol.

-

Cell Preparation: Sixteen hours post-transfection, collect the cells, wash with PBS, and resuspend in phenol red-free DMEM with 4% FBS.

-

Ligand Addition: Add the NanoBRET™ 618 fluorescent ligand to the cell suspension at a final concentration of 100 nM.

-

Cell Plating: Plate the cell suspension into a 384-well white assay plate at a density of 2.7x10³ cells per well.

-

Compound Addition: Add this compound or VinSpinIC to the wells at final concentrations ranging from 0 to 30 µM. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Signal Detection: Measure the NanoBRET™ signal using a plate reader equipped with the appropriate filters for NanoLuc® emission (460 nm) and NanoBRET™ 618 acceptor emission (618 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the dose-response curve to determine the IC₅₀ value for this compound.

SYPRO Orange Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol is based on the methods used to determine the potency and selectivity of this compound against the SPIN family and other methyl-binding domains.[1]

Objective: To assess the direct binding of this compound to purified SPIN proteins and evaluate its selectivity.

Materials:

-

Purified recombinant SPIN proteins (SPIN1, SPIN2B, SPIN3, SPIN4)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

This compound and VinSpinIC (stock solutions in DMSO)

-

Real-time PCR instrument with a thermal ramping feature

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified SPIN protein (final concentration 1-2 µM), SYPRO Orange dye (final concentration 5x), and this compound or VinSpinIC at the desired concentration (e.g., 10 µM). Include a DMSO vehicle control.

-

Thermal Ramping: Place the plate in a real-time PCR instrument. Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/s.

-

Fluorescence Reading: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tₘ) is the midpoint of the protein unfolding transition. A significant increase in Tₘ in the presence of this compound compared to the DMSO control indicates direct binding and stabilization of the protein.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound inhibits SPIN1 binding to H3K4me3, preventing gene transcription.

NanoBRET™ Experimental Workflow

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

References

Application Notes and Protocol for Utilizing VinSpinIn in Chromatin Immunoprecipitation (ChIP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VinSpinIn is a potent and selective chemical probe for the Spindlin (SPIN) family of proteins, particularly SPIN1. SPIN1 is a "reader" of histone modifications, specifically recognizing trimethylated lysine 4 on histone 3 (H3K4me3) and playing a crucial role in transcriptional activation. Its involvement in oncogenic pathways, such as Wnt/β-catenin signaling, makes it a compelling target for therapeutic development. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with specific DNA regions in the cell's natural context.[1] The use of this compound in conjunction with ChIP can provide valuable insights into the genome-wide localization of SPIN1 and how its inhibition affects gene regulation.

These application notes provide a detailed protocol for incorporating this compound into a ChIP workflow to study its impact on SPIN1-chromatin interactions.

Principle of the Assay

This protocol outlines the treatment of cells with this compound to inhibit the binding of SPIN1 to its target chromatin regions. Following treatment, standard ChIP procedures are used to isolate chromatin and immunoprecipitate a protein of interest (e.g., a histone mark or a transcription factor) to assess how the inhibition of SPIN1 by this compound alters the chromatin landscape and the association of other proteins.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Catalog No. | Comments |

| This compound | Structural Genomics Consortium (SGC) | N/A | Or other commercial supplier |

| VinSpinIC (inactive control) | Structural Genomics Consortium (SGC) | N/A | Recommended as a negative control |

| Cell Culture Medium | Varies by cell line | - | |

| Fetal Bovine Serum (FBS) | Varies by cell line | - | |

| Penicillin-Streptomycin | Varies by cell line | - | |

| Formaldehyde, 37% | Sigma-Aldrich | F8775 | Or equivalent |

| Glycine | Sigma-Aldrich | G8898 | Or equivalent |

| Protease Inhibitor Cocktail | Roche | 11836170001 | Or equivalent |

| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 | Or equivalent |

| ChIP-validated Antibody | Varies by target | - | Specific to the protein of interest |

| No-antibody control (IgG) | Varies by host species | - | Essential for determining background signal |

| ChIP Lysis Buffer | See Protocol | - | |

| ChIP Dilution Buffer | See Protocol | - | |

| Low Salt Wash Buffer | See Protocol | - | |

| High Salt Wash Buffer | See Protocol | - | |

| LiCl Wash Buffer | See Protocol | - | |

| TE Buffer | See Protocol | - | |

| Elution Buffer | See Protocol | - | |

| RNase A | Thermo Fisher Scientific | EN0531 | |

| Proteinase K | Thermo Fisher Scientific | EO0491 | |

| DNA Purification Kit | Qiagen | 28004 | Or equivalent |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Cell Culture and this compound Treatment

-

Culture cells to approximately 80-90% confluency.

-

Treat cells with the desired concentration of this compound. Based on cellular assay recommendations, a starting concentration range of 0.5 µM to 3 µM is suggested. It is critical to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and target.

-

Include a vehicle control (e.g., DMSO) and a negative control using the inactive compound VinSpinIC.

-

Incubate cells for the desired period (e.g., 4, 8, 12, or 24 hours).

Cross-linking

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

-

Incubate at room temperature for 10 minutes with gentle shaking.[1] This step should be optimized (e.g., a time course of 2-30 minutes) as over- or under-crosslinking can negatively impact the experiment.[1]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

Cell Lysis and Chromatin Fragmentation

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and proceed to chromatin fragmentation. Sonication is a common method to shear chromatin to an average size of 200-1000 bp.[2] The sonication conditions (power, duration, number of cycles) must be empirically determined for each cell type.[2]

-

After fragmentation, centrifuge the samples to pellet cellular debris. The supernatant contains the soluble chromatin.

Immunoprecipitation

-

Take an aliquot of the sheared chromatin to serve as the "input" control. This sample will be processed alongside the immunoprecipitated samples starting from the reverse cross-linking step.

-

Dilute the remaining chromatin with ChIP Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.[3]

-

Add a ChIP-validated antibody against the protein of interest to the pre-cleared chromatin. A no-antibody or IgG control is essential to determine the background signal.[3]

-

Incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for at least 1 hour at 4°C.[2]

Washing

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.[4]

Elution and Reverse Cross-linking

-

Elute the chromatin from the antibody/beads by adding Elution Buffer and incubating at room temperature.

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours or overnight.[5]

-

Treat the samples with RNase A to remove RNA and then with Proteinase K to digest proteins.[5]

DNA Purification

-

Purify the DNA using a spin column kit or phenol/chloroform extraction.

-

The purified DNA is now ready for downstream analysis, such as qPCR or next-generation sequencing (ChIP-seq).

Data Presentation

Quantitative data from ChIP-qPCR should be presented as the percentage of input, which normalizes the amount of immunoprecipitated DNA to the total amount of input chromatin. For ChIP-seq data, quantitative comparisons between this compound-treated and control samples can be performed by analyzing the number of reads in identified peaks.

Table 1: Quantitative Parameters for this compound in Biophysical Assays

| Parameter | This compound | VinSpinIC (Inactive Control) | Reference |

| ITC KD vs. SPIN1 | 147 nM | ~19 µM | |

| AlphaScreen IC50 vs. SPIN1 | 30 nM | > 100 µM | |

| Recommended Cellular Assay Concentration | 0.5 - 3 µM | 0.5 - 3 µM |

Visualizations

Experimental Workflow

Caption: Workflow for Chromatin Immunoprecipitation using this compound.

SPIN1 Signaling Pathway

Caption: Simplified signaling pathway of SPIN1 and the inhibitory action of this compound.

Troubleshooting

Common issues in ChIP experiments and potential solutions are outlined below.

| Problem | Possible Cause | Solution |

| Low DNA Yield | Inefficient cell lysis or chromatin shearing | Optimize sonication conditions; ensure complete cell lysis. |

| Inefficient immunoprecipitation | Use a high-quality, ChIP-validated antibody; optimize antibody concentration. | |

| High Background | Insufficient washing | Increase the number or stringency of washes. |

| Non-specific antibody binding | Use a pre-clearing step; include an IgG control. | |

| No Enrichment | Ineffective antibody | Test antibody specificity by Western blot. |

| Protein not associated with DNA under experimental conditions | Ensure the protein of interest is a chromatin-associated protein. | |

| Over-crosslinking masking the epitope | Optimize formaldehyde cross-linking time.[1] |

Conclusion

The protocol described provides a framework for utilizing this compound as a tool to investigate the role of SPIN1 in chromatin biology. By inhibiting SPIN1 with this compound prior to performing ChIP, researchers can gain valuable insights into the downstream effects on gene regulation and the association of other proteins with chromatin. As with any ChIP experiment, optimization of key steps for the specific cell type and antibody is crucial for obtaining reliable and reproducible results.

References

- 1. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]

- 2. Using Chromatin Immunoprecipitation in Toxicology: A Step-by-Step Guide to Increasing Efficiency, Reducing Variability, and Expanding Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. Quantitative ChIP-seq by Adding Spike-in from Another Species - PMC [pmc.ncbi.nlm.nih.gov]

Application of VinSpinIn in cancer cell line research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

VinSpinIn is a potent and selective chemical probe for the Spindlin (SPIN) family of proteins, particularly Spindlin1 (SPIN1).[1] SPIN1 is a Tudor domain-containing protein that recognizes and binds to histone marks, such as trimethylated lysine 4 on histone H3 (H3K4me3), a mark associated with active transcription.[1] Overexpression of SPIN1 has been observed in various cancers, where it promotes cancer cell proliferation by activating key oncogenic signaling pathways, including Wnt/β-catenin and PI3K/Akt.[1] this compound offers a valuable tool for investigating the biological functions of SPIN1 in cancer and for validating it as a potential therapeutic target. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research.

Data Presentation

In Vitro Biophysical Binding of this compound and VinSpinIC

| Target | This compound KD (nM) | VinSpinIC KD (nM) |

| SPIN1 | 10 - 130 | >10,000 |

| SPIN2B | ~130 | >10,000 |

| SPIN3 | ~120 | >10,000 |

| SPIN4 | ~110 | >10,000 |

| Data from Isothermal Titration Calorimetry (ITC). VinSpinIC is a structurally similar inactive control compound.[1] |

Selectivity of this compound Against Methyltransferases (IC50)

| Target | This compound IC50 (µM) |

| PRMT4 | >30 |

| Data from a Scintillation Proximity Assay (SPA). The IC50 against PRMT4 was approximately 300 times greater than the AlphaScreen IC50 on SPIN1 (30 nM).[1] |

Signaling Pathways

SPIN1-Mediated Oncogenic Signaling

Caption: SPIN1-mediated activation of Wnt/β-catenin and PI3K/Akt pathways.

Inhibition of SPIN1 Signaling by this compound

Caption: this compound inhibits SPIN1, leading to reduced target gene expression.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

This compound and VinSpinIC (inactive control)

-

DMSO (vehicle control)

-

96-well plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and VinSpinIC in complete medium. A suggested concentration range is 0.1 µM to 30 µM.[1] Include a vehicle-only control (DMSO).

-

Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound, VinSpinIC, or vehicle.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

At the end of the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

If using MTT, add the solubilization solution and incubate until the crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the Wnt/β-catenin and PI3K/Akt pathways.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound and VinSpinIC

-

DMSO

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-Akt, anti-Akt, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound, VinSpinIC, or vehicle at the desired concentration (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Experimental Workflow Diagram

Caption: General workflow for studying this compound in cancer cell lines.

Conclusion

This compound is a critical tool for elucidating the role of SPIN1 in cancer biology. The provided protocols offer a foundation for investigating its effects on cell proliferation and key signaling pathways. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The use of the inactive control, VinSpinIC, is highly recommended to ensure that the observed effects are specific to the inhibition of Spindlin proteins.

References

Unveiling Protein-Protein Interactions of Spin1 with VinSpinIn: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindlin1 (Spin1) is a crucial epigenetic reader protein implicated in the transcriptional regulation of several signaling pathways associated with cancer, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[1] Its ability to recognize and bind to methylated histone marks, such as H3K4me3, makes it a key player in chromatin dynamics and gene expression.[1][2] The study of Spin1 protein-protein interactions is paramount to understanding its function and for the development of novel therapeutics. VinSpinIn is a potent and cell-active chemical probe designed to facilitate the study of the Spin family of proteins.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the protein-protein interactions of Spin1.

This compound: A Chemical Probe for Spin1

This compound is a selective inhibitor of the Tudor domain of Spindlin1, exhibiting a high affinity with a dissociation constant (Kd) of 9.9 nM for the SPIN149-262 fragment.[3] It serves as an invaluable tool for researchers to probe the biological functions of Spin1. Accompanying this compound is VinSpinIC, a structurally similar but inactive control compound, which is essential for validating that observed biological effects are specifically due to the inhibition of Spin1.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and potency of this compound and its inactive control, VinSpinIC, against Spin family proteins and other methyl-lysine binding proteins.

Table 1: In Vitro Biophysical Binding and Potency of this compound and VinSpinIC

| Compound | Target Protein | Assay Type | Kd (nM) | IC50 (nM) | ΔTm (°C) |

| This compound | SPIN149-262 | ITC | 9.9 | - | - |

| SPIN1 | AlphaScreen | - | 33 | - | |

| SPIN1 | Thermal Shift | - | - | 13.17 | |

| SPIN2B | ITC | 46.1 | - | - | |

| SPIN3 | ITC | 131.1 | - | - | |

| SPIN4 | ITC | 18.1 | - | - | |

| VinSpinIC | SPIN1 | ITC | ~1300 | >30,000 | No significant shift |

Data sourced from the Structural Genomics Consortium.[1][4]

Table 2: Selectivity of this compound against a Panel of Methyltransferases